Bialaphos - 35597-43-4

Bialaphos

Catalog Number: EVT-262215
CAS Number: 35597-43-4
Molecular Formula: C11H22N3O6P
Molecular Weight: 323.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bilanafos is a tripeptide comprising one L-phosphinothricyl and two L-alanyl units joined in sequence. It has a role as a bacterial metabolite and an antimicrobial agent. It is a tripeptide and a member of phosphinic acids.
Bialaphos is a natural product found in Streptomyces hygroscopicus and Streptomyces viridochromogenes with data available.
Synthesis Analysis

Methods

The biosynthesis of bialaphos involves complex enzymatic pathways characterized by several key steps. The initial stages include the formation of phosphinothricin from precursor molecules through nonribosomal peptide synthetase mechanisms. Enzymatic activities such as P-methylation play crucial roles in modifying biosynthetic intermediates to yield the final compound .

Technical Details

Recent studies have elucidated the genetic and enzymatic frameworks involved in bialaphos production. For instance, the identification of specific genes responsible for the biosynthetic pathway has been achieved through comparative genomic analysis among different Streptomyces species. This includes the detection of enzymatic activities that catalyze critical reactions, such as methylation and peptide bond formation .

Molecular Structure Analysis

Structure

Bialaphos is characterized by its tripeptide structure, which includes alanine, leucine, and phosphinothricin. The molecular formula is C₁₄H₁₈N₃O₄P, with a molecular weight of approximately 329.28 g/mol. Its structural uniqueness lies in the presence of a phosphorus atom integrated into the peptide backbone, forming a phosphonate linkage that is essential for its biological activity .

Data

The structural analysis reveals that bialaphos exhibits stereochemical configurations that are critical for its interaction with target enzymes in plants. The specific arrangement of amino acids contributes to its herbicidal efficacy .

Chemical Reactions Analysis

Reactions

Bialaphos undergoes various chemical reactions during its biosynthetic pathway. Key reactions include:

  • Phosphorylation: The incorporation of phosphorus into the amino acid structure.
  • Methylation: Catalyzed by specific methyltransferases, this step modifies intermediates to enhance bioactivity.
  • Peptide Bond Formation: Essential for constructing the tripeptide framework.

Technical Details

The detailed biochemical mechanisms underlying these reactions have been studied extensively using mutant strains of Streptomyces, allowing researchers to delineate specific steps in the biosynthetic pathway and identify potential regulatory mechanisms .

Mechanism of Action

Process

The primary mechanism of action for bialaphos involves inhibition of glutamine synthetase, an enzyme critical for nitrogen assimilation in plants. By disrupting this enzyme's function, bialaphos leads to an accumulation of ammonia and subsequent chlorosis due to impaired amino acid synthesis.

Data

Studies indicate that bialaphos's potency as an herbicide is linked to its ability to induce rapid physiological changes in target plants, resulting in effective weed control within days of application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bialaphos typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents, which facilitates its application in agricultural formulations.

Chemical Properties

  • Stability: Bialaphos exhibits stability under acidic conditions but may degrade under extreme alkaline environments.
  • pH Range: Optimal activity is observed within a neutral pH range.

Relevant data suggest that these properties contribute to its effectiveness as an herbicide while also influencing its environmental behavior post-application .

Applications

Bialaphos is predominantly utilized in agriculture as a selective herbicide for controlling both annual and perennial weeds. Its broad-spectrum activity extends beyond herbicidal applications; it also shows promise in medical research due to its antibacterial and antifungal properties. Ongoing studies are exploring its potential use in developing new therapeutic agents against resistant microbial strains .

Biosynthesis of Bialaphos: Pathways and Enzymatic Mechanisms

Actinomycete Origins: Streptomyces hygroscopicus and Streptomyces viridochromogenes as Primary Producers

Bialaphos is a phosphinothricin-containing tripeptide herbicidal natural product biosynthesized exclusively by soil-dwelling actinomycetes. Streptomyces hygroscopicus SF-1293 and Streptomyces viridochromogenes DSM 40736 are the primary producing strains, with both species harboring highly conserved bialaphos (bap) biosynthetic gene clusters spanning >30 kb [1] [2] [8]. Genetic analyses reveal that despite considerable nucleotide sequence divergence between these species, the organization of structural genes, regulatory elements, and resistance determinants within their clusters is syntenous [2] [6]. Both clusters contain the essential transcriptional activator brpA (or phpR), which pleiotropically controls the expression of at least six structural genes. Mutants lacking functional BrpA (e.g., S. hygroscopicus NP57) exhibit abolished bialaphos production, heightened bialaphos sensitivity, and undetectable levels of pathway enzymes like demethylphosphinothricin acetyltransferase [1] [5].

C-P Bond Formation: Role of Phosphoenolpyruvate Phosphonomutase (PepM) and Phosphonopyruvate Decarboxylase

The defining C-P bond in bialaphos originates from phosphoenolpyruvate (PEP) through a rare carbon-phosphorus linkage. This conserved early pathway involves two key enzymes:

  • Phosphoenolpyruvate Phosphonomutase (PepM/Ppm): Catalyzes the isomerization of PEP to phosphonopyruvate (PnPy) via a phosphoenzyme intermediate [7] [10]. PepM represents the genetic signature of phosphonate/phosphinate biosynthesis, with its gene serving as a reliable marker for pathway identification.
  • Phosphonopyruvate Decarboxylase (PpnD): Decarboxylates PnPy to phosphonoacetaldehyde (PAA), utilizing thiamine pyrophosphate (TPP) as a cofactor [7] [8].

Table 1: Core Enzymes Catalyzing C-P Bond Formation and Early Modifications

EnzymeGene SymbolReaction CatalyzedCofactor Requirements
Phosphoenolpyruvate phosphomutaseppmPEP → PhosphonopyruvateNone
Phosphonopyruvate decarboxylaseppnDPhosphonopyruvate → PhosphonoacetaldehydeTPP
Phosphonoacetaldehyde reductasephpCPhosphonoacetaldehyde → HydroxyethylphosphonateNADH/NADPH

Subsequent steps involve PhpC, an NADH-dependent reductase converting phosphonoacetaldehyde to 2-hydroxyethylphosphonate (2-HEP) [3] [7]. This intermediate is oxidized by the Fe²⁺/α-ketoglutarate-dependent hydroxyethylphosphonate dioxygenase (HEPD; PhpD), which cleaves the C-C bond of 2-HEP to yield hydroxymethylphosphonate (HMP) and formate [3] [8]. HMP is then oxidized to phosphonoformate by hydroxymethylphosphonate dehydrogenase (PhpE) [3] [7].

P-Methylation Enzymes: Methylcobalamin-Dependent Catalysis and Gene Cluster Analysis

The phosphinate moiety of bialaphos requires methylation at phosphorus. This critical P-methylation step is catalyzed by methylcobalamin (B₁₂)-dependent methyltransferases:

  • S. hygroscopicus: PhpK (or Pmt)
  • S. viridochromogenes: PhsK
  • Kitasatospora phosalacinea: PhsK (phosalacine producer) [4] [8]

These enzymes methylate the phosphinate group of N-acetyldemethylphosphinothricin or N-acetyldemethylbialaphos (step XVII in the pathway) [4] [8]. Gene inactivation studies confirm that phpK/phsK deletion mutants accumulate demethylated intermediates but no bialaphos or phosalacine [8]. The methyltransferases are encoded within the central region of the bialaphos cluster, adjacent to genes involved in phosphinothricin backbone formation (pmi, phpB) and peptide assembly (phsB, phsC) [8].

Nonribosomal Peptide Synthetase (NRPS) Assembly: Tripeptide Linkage and Stereochemical Specificity

Bialaphos (PTT) and phosalacine (PAL) are tripeptides comprising phosphinothricin (PT) linked to two amino acids via nonribosomal peptide synthetase (NRPS) machinery:

  • Bialaphos: PT-L-Ala-L-Ala
  • Phosalacine: PT-L-Ala-L-Leu [8] [9]

The NRPS assembly involves two large multidomain enzymes:

  • PhsB: Four-domain (T-C-A-T) NRPS module activating PT and attaching the first alanine (Ala₁)
  • PhsC: Three-domain (C-A-T) NRPS module incorporating the second alanine (Ala₂) or leucine (Leu) [8]

Table 2: NRPS Domains and Functions in Bialaphos/Phosalacine Assembly

NRPS ProteinDomain OrganizationAmino Acid ActivatedSpecificity
PhsBT-C-A-TPhosphinothricin (PT)L-PT
First Ala/LeuL-Ala (bialaphos/phosalacine)
PhsCC-A-TSecond Ala/LeuL-Ala (bialaphos) / L-Leu (phosalacine)

The NRPS exhibits strict stereochemical specificity for L-amino acids. An MbtH-like protein (PhpA) likely acts as an essential chaperone for NRPS functionality [8]. The thioesterase (T) domain of PhsB catalyzes chain release, forming the mature tripeptide [8].

Metabolic Intermediates: MP-103, MP-104, and MP-105 in Blocked Mutant Studies

Key insights into the bialaphos pathway derive from analyses of blocked mutants accumulating diagnostic intermediates. Chemical mutagenesis of S. hygroscopicus generated strains producing:

  • MP-103 (2-hydroxyethylphosphonate): Accumulates in phpD mutants defective in HEPD activity [3] [7]
  • MP-104 (hydroxymethylphosphonate): Identified in phpE mutants lacking hydroxymethylphosphonate dehydrogenase [3] [7]
  • MP-105 (N-acetyldemethylphosphinothricin): Produced by mutants impaired in P-methylation (phpK mutants) or peptide ligation [4] [7]

Table 3: Key Metabolic Intermediates in Bialaphos Biosynthesis

Intermediate CodeChemical IdentityAccumulating MutantBiosynthetic Step Affected
MP-1032-HydroxyethylphosphonatephpDΔC-C bond cleavage of 2-HEP
MP-104HydroxymethylphosphonatephpEΔOxidation of HMP to phosphonoformate
MP-105N-AcetyldemethylphosphinothricinphpKΔ or NRPS mutantsP-Methylation or tripeptide assembly

Additionally, mutants lacking phpC (encoding phosphonoacetaldehyde reductase) accumulate aminoethylphosphonate (AEP), likely a derivative of phosphonoacetaldehyde formed via transamination [3] [7]. These intermediates confirm the biochemical functions assigned via gene deletions and heterologous expression [3] [8].

Properties

CAS Number

35597-43-4

Product Name

Bialaphos

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C11H22N3O6P

Molecular Weight

323.28 g/mol

InChI

InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1

InChI Key

GINJFDRNADDBIN-FXQIFTODSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N

Solubility

Soluble in DMSO

Synonyms

antibiotic SF 1293
bialaphos
phosphinothricyl-Ala-Ala
phosphinothricylalanylalanine
phospinothricyl-alanyl-alanine
SF 1293
SF-1293

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N

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